molecular formula C16H25N3O2S B13405145 1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine

1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine

Cat. No.: B13405145
M. Wt: 323.5 g/mol
InChI Key: NRKJDLWFYROOJV-UHFFFAOYSA-N
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Description

1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine is a chemical compound with the molecular formula C10H21N3O2S It is a derivative of piperazine and piperidine, featuring a sulfonyl group attached to the piperidine ring

Preparation Methods

The synthesis of 1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine involves several steps. One common method includes the reaction of 4-methylpiperidine with piperazine in the presence of a sulfonylating agent. The reaction conditions typically involve the use of solvents such as dichloromethane or acetonitrile and may require catalysts like triethylamine to facilitate the reaction. The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired products.

Scientific Research Applications

1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs targeting specific molecular pathways.

    Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in industrial processes.

Mechanism of Action

The mechanism of action of 1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine involves its interaction with specific molecular targets. The sulfonyl group plays a crucial role in its binding affinity to enzymes or receptors, modulating their activity. The compound may influence various signaling pathways, leading to changes in cellular functions. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine can be compared with other similar compounds, such as:

    Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.

    Piperazine: A compound with a six-membered ring containing two nitrogen atoms.

    Sulfonyl derivatives: Compounds with sulfonyl groups attached to different organic frameworks.

The uniqueness of this compound lies in its specific combination of piperidine and piperazine rings with a sulfonyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H25N3O2S

Molecular Weight

323.5 g/mol

IUPAC Name

1-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]piperazine

InChI

InChI=1S/C16H25N3O2S/c1-14-6-10-19(11-7-14)22(20,21)16-4-2-15(3-5-16)18-12-8-17-9-13-18/h2-5,14,17H,6-13H2,1H3

InChI Key

NRKJDLWFYROOJV-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3CCNCC3

Origin of Product

United States

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